

Spectroscopic Database for 2-Amino-6-methoxyphenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-methoxyphenol

Cat. No.: B1281700

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This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Amino-6-methoxyphenol**, a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra in public literature, this guide combines theoretical predictions based on Density Functional Theory (DFT) with established spectroscopic data from structurally analogous compounds. This approach offers a robust, predictive database for the characterization of **2-Amino-6-methoxyphenol**.

Molecular Structure and Properties

2-Amino-6-methoxyphenol (IUPAC Name: **2-amino-6-methoxyphenol**) is an organic compound featuring a benzene ring substituted with an amino group, a hydroxyl group, and a methoxy group.^[1] These functional groups dictate its chemical reactivity and spectroscopic behavior.

Computed Molecular Properties:

Property	Value
Molecular Formula	C ₇ H ₉ NO ₂
Molecular Weight	139.15 g/mol [1]
InChI	InChI=1S/C7H9NO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,8H2,1H3 [1]
InChIKey	QDXORTKZTNOXOP-UHFFFAOYSA-N [1]
Canonical SMILES	COC1=CC=CC(=C1O)N [1]

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for **2-Amino-6-methoxyphenol**, summarized in structured tables for clarity and comparative analysis.

Vibrational Spectroscopy: FT-IR and FT-Raman

Vibrational spectroscopy is crucial for identifying the functional groups within a molecule. The predicted vibrational modes for **2-Amino-6-methoxyphenol** are based on DFT calculations and comparison with similar substituted phenols.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies and Assignments

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3450-3300	Strong (IR), Weak (Raman)	N-H stretching (asymmetric and symmetric) of the amino group
~3300-3200	Broad, Strong (IR)	O-H stretching of the phenolic hydroxyl group
~3100-3000	Medium (IR), Strong (Raman)	Aromatic C-H stretching
~2950-2850	Medium (IR), Medium (Raman)	C-H stretching of the methoxy group
~1620-1580	Strong (IR), Strong (Raman)	N-H scissoring and Aromatic C=C stretching
~1500-1400	Strong (IR), Strong (Raman)	Aromatic C=C stretching
~1450	Medium (IR), Medium (Raman)	C-H bending of the methoxy group
~1260-1200	Strong (IR), Medium (Raman)	Asymmetric C-O-C stretching of the methoxy group and C-O stretching of the phenol
~1180	Medium (IR), Medium (Raman)	In-plane aromatic C-H bending
~1050-1020	Medium (IR), Medium (Raman)	Symmetric C-O-C stretching of the methoxy group
~850-750	Strong (IR), Weak (Raman)	Out-of-plane aromatic C-H bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts are predicted based on the electronic environment of each nucleus.

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm relative to TMS)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~6.5-7.0	m	3H	Aromatic protons (H3, H4, H5)
~4.5-5.5	br s	2H	-NH ₂ protons
~8.5-9.5	br s	1H	-OH proton
~3.8	s	3H	-OCH ₃ protons

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm relative to TMS)

Chemical Shift (δ)	Assignment
~145-150	C6 (attached to -OCH ₃)
~140-145	C1 (attached to -OH)
~135-140	C2 (attached to -NH ₂)
~110-120	C3, C4, C5 (aromatic CH)
~55-60	-OCH ₃

UV-Vis Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima are influenced by the conjugated π -system of the benzene ring and the electronic effects of the substituents. For 2-aminophenols, characteristic absorption bands are expected in the UV region.[5]

Table 4: Predicted UV-Vis Absorption Maxima (in Methanol)

λ_{max} (nm)	Molar Absorptivity (ϵ)	Transition
~210-230	High	$\pi \rightarrow \pi$
~280-300	Medium	$\pi \rightarrow \pi$
~320-340	Low	$n \rightarrow \pi^*$

Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard practices for similar aromatic compounds.[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

FT-IR Spectroscopy

- Sample Preparation: The solid sample of **2-Amino-6-methoxyphenol** is mixed with spectroscopic grade potassium bromide (KBr) in a 1:100 ratio. The mixture is then ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 66V, is used.
- Data Acquisition: The spectrum is recorded in the range of 4000–400 cm^{-1} . A resolution of $\pm 2 \text{ cm}^{-1}$ is typically employed. Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

FT-Raman Spectroscopy

- Sample Preparation: The solid sample is placed in a glass capillary tube or a sample holder.
- Instrumentation: An FT-Raman spectrometer, often a module attached to an FTIR instrument (e.g., Bruker FRA 106), is used. A Nd:YAG laser source operating at 1.064 μm is a common excitation source.
- Data Acquisition: The spectrum is recorded in the range of 4000-100 cm^{-1} . The laser power is adjusted to avoid sample degradation (e.g., 200 mW). A spectral resolution of $\pm 2 \text{ cm}^{-1}$ is standard.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Amino-6-methoxyphenol** is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

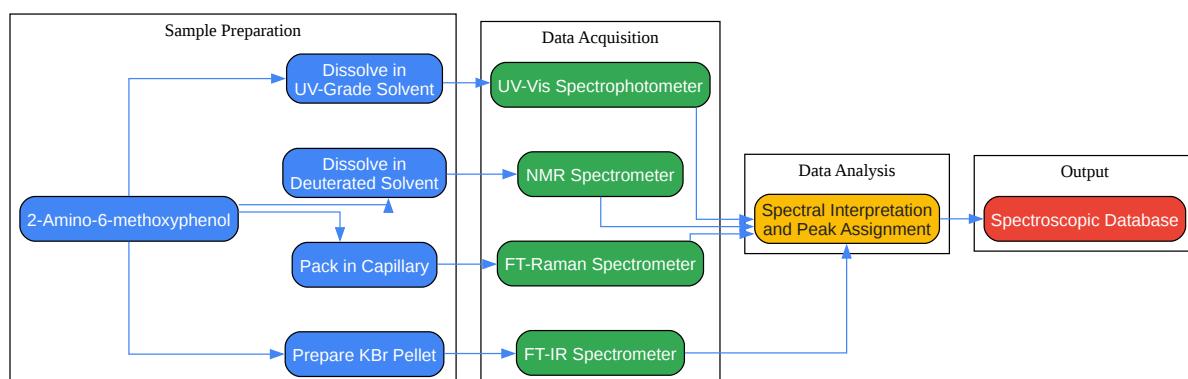
- Data Acquisition: For ^1H NMR, standard pulse sequences are used. For ^{13}C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon. Chemical shifts are reported in parts per million (ppm) relative to TMS.

UV-Vis Spectroscopy

- Sample Preparation: A stock solution of **2-Amino-6-methoxyphenol** is prepared in a UV-grade solvent (e.g., methanol or ethanol). Serial dilutions are made to obtain concentrations that result in absorbance values within the linear range of the instrument (typically 0.1 to 1.0).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
- Data Acquisition: The absorbance spectrum is recorded over a range of 200–800 nm. The solvent is used as a blank to obtain a baseline correction.

Mandatory Visualizations

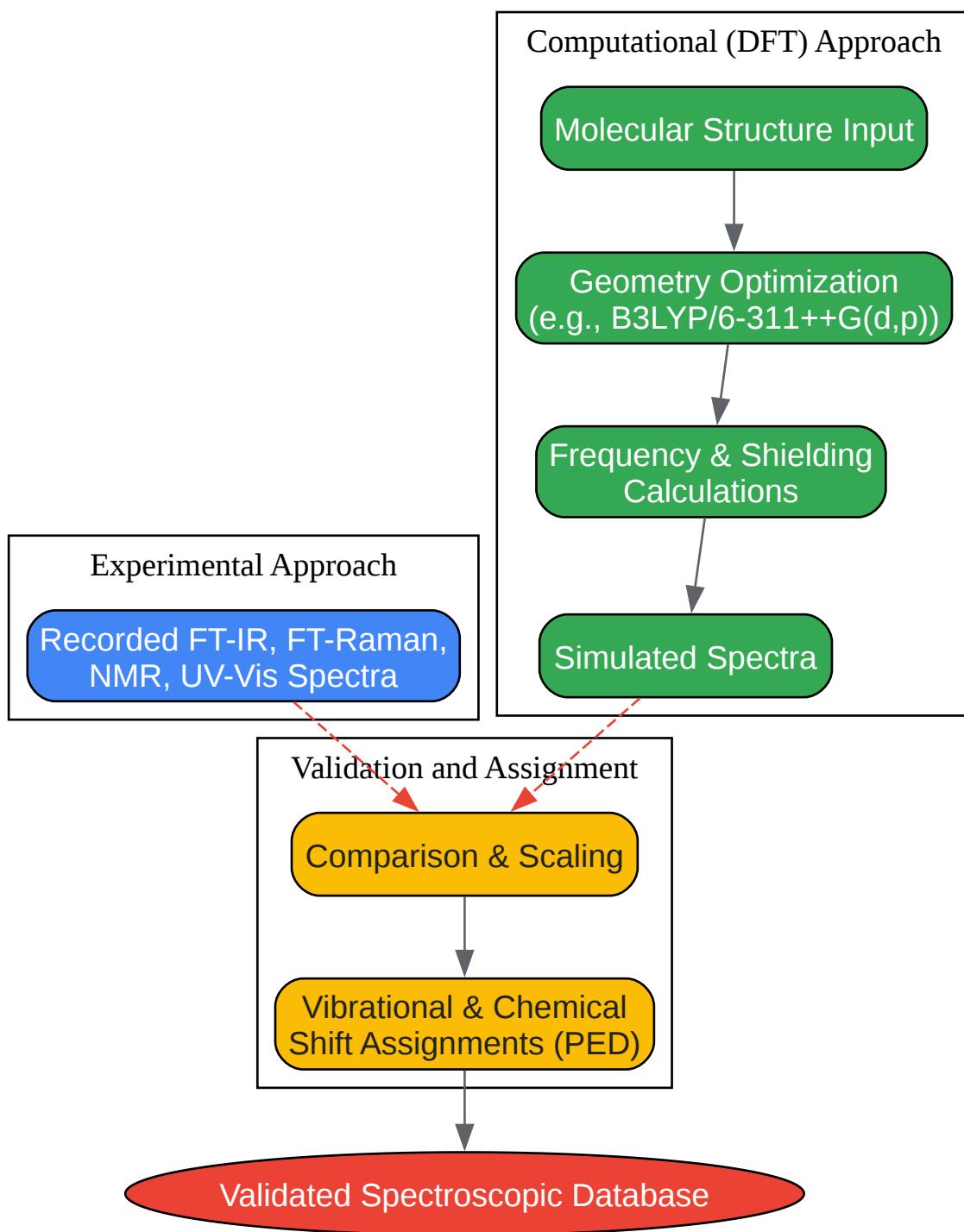
Experimental Workflow for Spectroscopic Analysis



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Caption: General experimental workflow for the spectroscopic analysis of **2-Amino-6-methoxyphenol**.

Integrated Experimental and Computational Spectroscopy

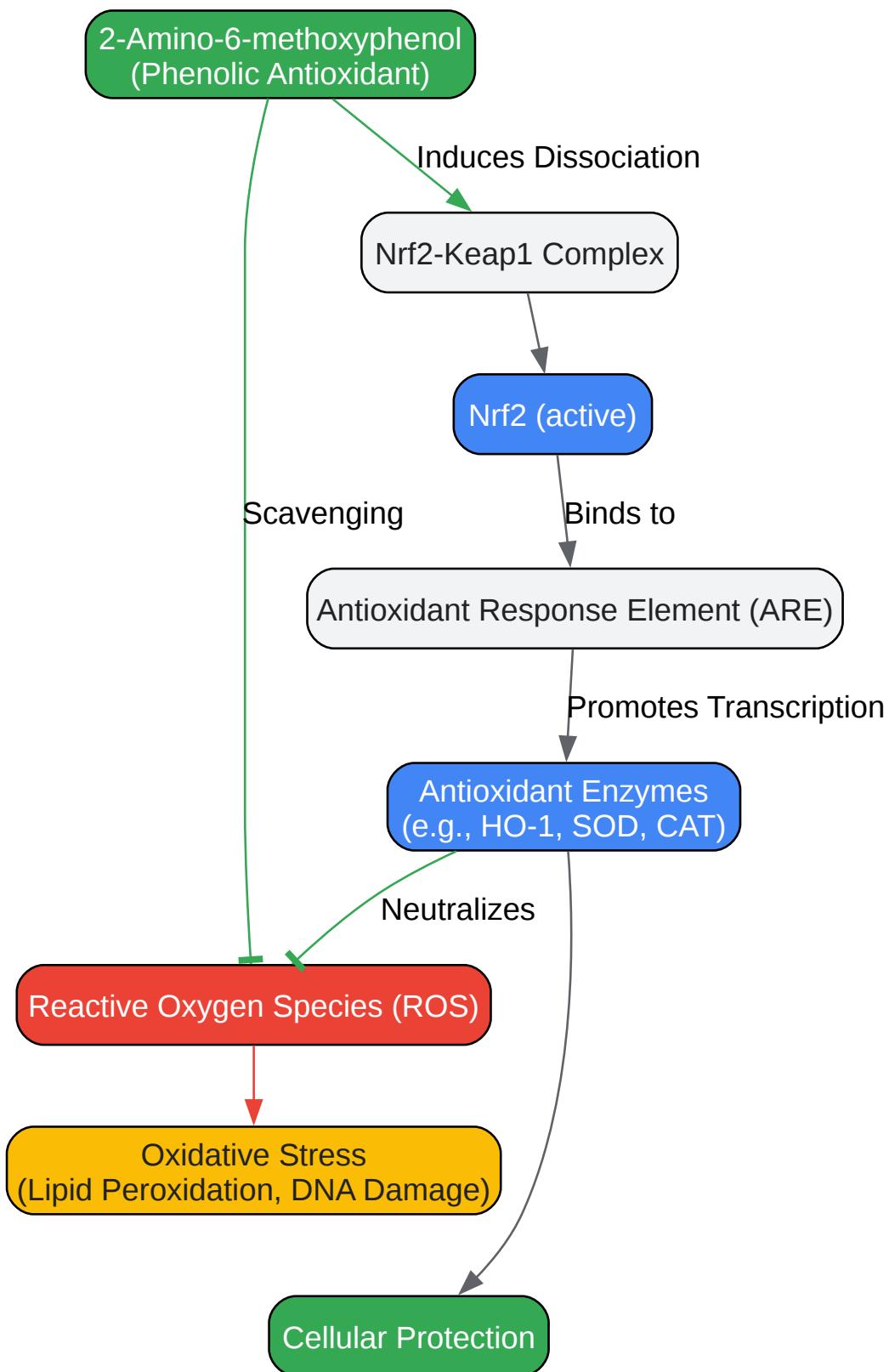


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Caption: Logical relationship between experimental and computational approaches in spectroscopy.

Representative Signaling Pathway for Phenolic Antioxidants

Given that 2-methoxyphenols exhibit antioxidant properties, a representative pathway illustrating their potential mechanism of action in mitigating oxidative stress is shown below.[\[9\]](#) [\[10\]](#) This is a generalized pathway for phenolic compounds.



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Caption: A representative signaling pathway for the antioxidant action of phenolic compounds.

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